![molecular formula C23H21N3O3S2 B2669882 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 391229-78-0](/img/structure/B2669882.png)
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as DMF-10, is a novel and potent small-molecule inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to many human diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, the development of CK2 inhibitors has been a major focus of drug discovery research in recent years.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Benzothiazole derivatives have been the focus of synthetic chemistry research due to their potential biological and pharmacological applications. Studies have developed methodologies for the synthesis of benzothiazole and its derivatives, emphasizing the efficiency and versatility of these synthetic routes. For instance, the iodine-promoted ring-opening methylation of benzothiazoles represents an efficient approach to constructing N-Me and S-Me bonds, highlighting the synthetic utility of benzothiazole scaffolds in creating bioactive molecules (Guo et al., 2021).
Biological and Pharmacological Applications
Benzothiazole derivatives have shown a wide range of biological activities, serving as key structural motifs in the development of novel therapeutic agents. For example, derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Synthesis of novel fused imino pyrimido benzothiazole and its Schiff’s bases demonstrated potential anti-bacterial activities, indicating the pharmacological relevance of benzothiazole derivatives in designing new drug candidates (Kale and Mene, 2013).
Photodynamic Therapy and Anticancer Activity
Benzothiazole derivatives have also been investigated for their application in photodynamic therapy and as anticancer agents. The synthesis of zinc phthalocyanine substituted with benzothiazole derivative groups has demonstrated significant singlet oxygen quantum yield, highlighting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antioxidant Properties
The antioxidant potential of benzothiazole derivatives has been a subject of interest, with studies synthesizing novel compounds and evaluating their radical scavenging activities. This research underscores the role of benzothiazole derivatives in developing antioxidants, which could be beneficial in managing oxidative stress-related diseases (Ahmad et al., 2012).
Propriétés
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-16-9-14-20-21(15-16)30-23(25(20)2)24-22(27)17-10-12-19(13-11-17)31(28,29)26(3)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRJJRJVMUNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

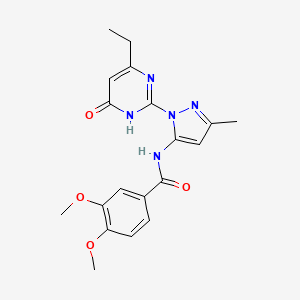

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2669801.png)

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)
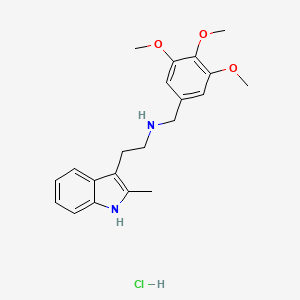
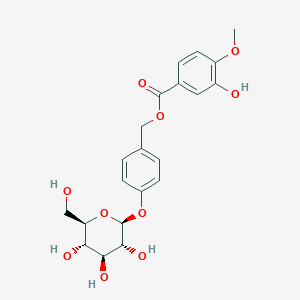
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)
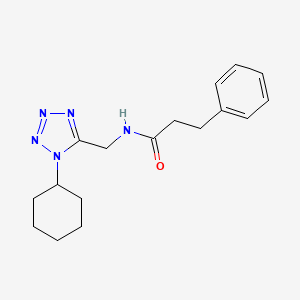
![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)

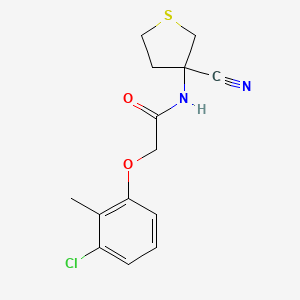
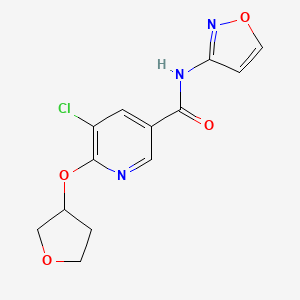
![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)